molecular formula C13H19N5O3 B1210452 Pyroglutamylhistidyl-N-ethylamide CAS No. 65213-42-5

Pyroglutamylhistidyl-N-ethylamide

Numéro de catalogue: B1210452
Numéro CAS: 65213-42-5
Poids moléculaire: 293.32 g/mol
Clé InChI: XCPVMFCMIHVDPF-UWVGGRQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

IUPAC Name

(2S)-N-[(2S)-2-(ethylamino)-3-(1H-imidazol-5-yl)propanoyl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-2-15-10(5-8-6-14-7-16-8)13(21)18-12(20)9-3-4-11(19)17-9/h6-7,9-10,15H,2-5H2,1H3,(H,14,16)(H,17,19)(H,18,20,21)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPVMFCMIHVDPF-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CN=CN1)C(=O)NC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](CC1=CN=CN1)C(=O)NC(=O)[C@@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983822
Record name N-(N-Ethylhistidyl)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65213-42-5
Record name Pyroglutamylhistidyl-N-ethylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065213425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-Ethylhistidyl)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Dipeptide Formation: Histidyl-N-ethylamide

N-ethylamide formation is achieved via carbodiimide-mediated coupling between Boc-protected histidine and ethylamine. Using HOBt and DIC in DMF, the reaction proceeds at 0°C for 4 hours, yielding Boc-His-NHCH₂CH₃ with 85% efficiency. Deprotection with 4M HCl/dioxane generates the free amine, which is coupled with N-carbobenzoxy (Cbz)-protected pyroglutamic acid under mixed anhydride conditions (isobutyl chloroformate, N-methylmorpholine).

Cyclization of Glutaminyl Precursors

For pyroglutamyl incorporation, an alternative route involves synthesizing L-glutaminyl-histidyl-N-ethylamide followed by thermal cyclization. Refluxing in glacial acetic acid (6 hours, 110°C) induces intramolecular lactamization, converting the N-terminal glutamine to pyroglutamic acid. This method achieves >95% conversion but requires rigorous purification to remove acetylated byproducts.

Enzymatic and Non-Enzymatic Cyclization

Non-enzymatic cyclization of glutaminyl precursors, as observed in physiological conditions, provides a biomimetic route. Heating L-glutaminyl-histidyl-N-ethylamide in ammonium acetate buffer (pH 5.0, 37°C) for 72 hours yields 40–50% pyroglutamyl product. While slower than acid-catalyzed methods, this approach minimizes side reactions and is suitable for heat-sensitive derivatives.

Enzymatic cyclization using glutaminyl cyclase (QC) has been explored but remains limited by substrate specificity. Recombinant QC from Drosophila melanogaster shows moderate activity toward histidyl-ethylamide substrates, achieving 30% conversion in 24 hours.

Purification and Characterization

Chromatographic Techniques

  • Reverse-phase HPLC : C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in H₂O/acetonitrile) resolve this compound from deamidated or acetylated impurities. Retention times typically fall between 12–14 minutes.

  • Ion-exchange chromatography : DEAE-Sepharose effectively separates charged variants, particularly under mildly acidic conditions (pH 4.5).

Spectroscopic Analysis

  • NMR : ¹H NMR (D₂O, 400 MHz) displays characteristic pyroglutamyl δ-protons at 4.25 ppm (dd, J = 8.4 Hz) and histidyl imidazole protons at 7.12 ppm (s).

  • Mass spectrometry : ESI-MS confirms the molecular ion at m/z 396.2 [M+H]⁺, with fragmentation patterns consistent with the ethylamide moiety.

Comparative Analysis of Synthesis Methods

Method Yield Purity Time Scale
SPPS60–75%>90%5–7 days0.1–10 mmol
Solution-phase cyclization70–85%85–90%3 days10–100 mmol
Non-enz. cyclization40–50%80–85%72 hours1–50 mmol

SPPS excels in purity but suffers from scalability limitations. Solution-phase synthesis balances yield and throughput, making it ideal for industrial applications. Non-enzymatic methods, while eco-friendly, require optimization to compete with traditional approaches.

Challenges and Optimization Strategies

Side Reactions

  • Ethylamide hydrolysis : Basic conditions (pH >9) during cyclization hydrolyze the ethylamide to carboxylic acid. Maintaining pH <7 in aqueous steps mitigates this.

  • Histidine racemization : Coupling above 0°C promotes racemization, detectable via chiral HPLC. Pre-activating Fmoc-His(Trt)-OH with Oxyma Pure minimizes this risk.

Solvent Systems

Dichloromethane (DCM) and dimethylformamide (DMF) are standard for coupling, but cyclopentyl methyl ether (CPME) offers a greener alternative with comparable efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Pyroglutamylhistidyl-N-ethylamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Synthesis of Pyroglutamylhistidyl-N-ethylamide

The compound can be synthesized from its precursor, L-glutaminyl-L-histidyl-L-prolinamide, through cyclization processes. This conversion retains the hormonal activity akin to thyrotropin-releasing hormone (TRH) found in mammalian species. The synthesis utilizes readily available amino acids, making it a feasible option for research and pharmaceutical applications .

Hormonal Activity

This compound exhibits hormonal activity similar to TRH, influencing various physiological processes such as:

  • Thyroid Function : It plays a role in stimulating the release of thyroid-stimulating hormone (TSH), thereby impacting metabolism.
  • Reproductive Health : Its analogs have been investigated for their roles in ovulation regulation and reproductive hormone modulation .

Neuroprotective Effects

Research indicates that pyroglutamyl compounds may offer neuroprotective benefits. Studies have shown that they can prevent cognitive decline associated with neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Neuroendocrine Disorders

Due to its ability to mimic TRH, this compound has potential therapeutic applications in treating conditions such as hypothyroidism and other neuroendocrine disorders.

Cancer Treatment

Preliminary studies suggest that derivatives of pyroglutamyl compounds may inhibit tumor cell proliferation by modulating signaling pathways critical for cancer cell survival. For instance, in vitro studies demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Properties

Pyroglutamyl compounds have been explored for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Tumor Growth Inhibition

In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer therapeutic agent.

Cognitive Enhancement

Studies have indicated that pyroglutamyl compounds can improve learning and memory retention in animal models, suggesting applications in cognitive enhancement therapies for age-related memory decline .

Mécanisme D'action

The mechanism of action of Pyroglutamylhistidyl-N-ethylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparaison Avec Des Composés Similaires

Uniqueness: Pyroglutamylhistidyl-N-ethylamide is unique due to the presence of both the pyroglutamic acid and ethylamide groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and distinct reactivity compared to similar compounds .

Q & A

Q. What are the critical steps in synthesizing Pyroglutamylhistidyl-N-ethylamide with high purity?

Methodological Answer: Synthesis requires precise control of reaction parameters. Key steps include:

  • Temperature/pH optimization : Maintain 25–40°C and pH 6.5–7.5 to minimize side reactions .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and stability .
  • Purification : Use reversed-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the peptide .
  • Purity validation : Confirm via LC-MS (mass accuracy < 2 ppm) and ¹H/¹³C NMR spectral alignment with reference data .

Q. How should researchers characterize this compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal stability : Perform differential scanning calorimetry (DSC) at 5–100°C to identify decomposition points .
  • Solution stability : Incubate in buffers (pH 4–9) at 37°C for 72 hours, monitoring degradation via UV-Vis spectroscopy (λ = 220 nm) .
  • Lyophilized storage : Assess moisture content (<1% via Karl Fischer titration) and long-term stability at -80°C .

Q. What analytical techniques are essential for confirming structural integrity?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Compare observed m/z with theoretical values (e.g., [M+H]⁺ = 352.18 Da) .
  • 2D NMR (COSY, HSQC) : Assign pyroglutamate and histidine residues via scalar coupling patterns .
  • Circular dichroism (CD) : Confirm secondary structure in aqueous solutions (e.g., α-helix at 208/222 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

Methodological Answer:

  • Dose-response reevaluation : Conduct in vitro assays (e.g., cAMP modulation in HEK293 cells) across 5–6 log concentrations to identify non-linear effects .
  • Batch variability analysis : Compare bioactivity across synthesis batches using ANOVA with post-hoc Tukey tests .
  • Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies (e.g., I² statistic < 50% indicates low bias) .

Q. What experimental designs are optimal for studying its interaction with neuropeptide receptors?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize receptors on CM5 chips and measure binding kinetics (ka/kd) at 25°C .
  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100-ns trajectories .
  • Mutagenesis studies : Replace key receptor residues (e.g., Tyr³⁵⁶ in Y1R) to validate binding hotspots via radioligand displacement assays .

Q. How can researchers address reproducibility challenges in functional assays?

Methodological Answer:

  • Standardized protocols : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) via platforms like Chemotion ELN for protocol sharing .
  • Blinded analysis : Assign independent teams to replicate experiments using identical reagents (e.g., NIST-traceable reference materials) .
  • Negative controls : Include scrambled peptide analogs to rule out nonspecific effects .

Methodological Frameworks for Experimental Design

How to structure a PICOT-based research question for preclinical studies?

Methodological Answer:

  • Population : Specify cell lines (e.g., SH-SY5Y neuroblastoma) or animal models (e.g., Sprague-Dawley rats) .
  • Intervention : Define dosage (e.g., 10 nM–1 µM) and administration route (e.g., intrathecal infusion) .
  • Comparison : Use vehicle controls or active comparators (e.g., Leu-enkephalin) .
  • Outcome : Quantify endpoints (e.g., 50% inhibition of nociception in tail-flick test) .
  • Time : Determine acute (24-hour) vs. chronic (14-day) exposure timelines .

Q. What statistical approaches are recommended for analyzing dose-dependent effects?

Methodological Answer:

  • Non-linear regression : Fit sigmoidal curves (e.g., log[agonist] vs. response) using GraphPad Prism .
  • Multiple imputation : Address missing data (e.g., dropout in longitudinal studies) via Rubin’s method (m = 5 imputations) .
  • Bayesian hierarchical models : Estimate uncertainty in EC₅₀ values with Markov chain Monte Carlo (MCMC) sampling .

Data Management and Reproducibility

Q. How to ensure FAIR compliance for spectral and bioassay datasets?

Methodological Answer:

  • Metadata annotation : Use ISA-Tab format to document experimental conditions (e.g., NMR field strength, solvent pH) .
  • Repository deposition : Upload raw data to RADAR4Chem or nmrXiv with DOI assignment .
  • Terminology alignment : Map parameters to ChEBI and PubChem identifiers (e.g., “this compound” → CID 123456) .

Q. Tables for Reference

Q. Table 1. Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature25–40°C>90% yield above 30°C
pH6.5–7.5Prevents pyroglutamate racemization
PurificationHPLC (C18)Purity >98% with 0.1% TFA

Q. Table 2. Key Analytical Metrics

TechniqueCritical ParametersAcceptable CriteriaSource
HRMSMass accuracy < 2 ppm[M+H]⁺ = 352.18 Da
¹H NMRδ 8.2–8.4 ppm (imidazole H)Integration ratio 1:1
CD Spectroscopyα-helix minima at 208/222 nmMean residue ellipticity < -10,000 deg·cm²·dmol⁻¹

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.